Dimethyl 3-(bromomethyl)phthalate
Overview
Description
Dimethyl 3-(bromomethyl)phthalate is an organic compound with the molecular formula C11H11BrO4. It is a derivative of phthalic acid, where the phthalate ester is substituted with a bromomethyl group.
Scientific Research Applications
Dimethyl 3-(bromomethyl)phthalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential use in modifying biological molecules for research purposes.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Dimethyl 3-(bromomethyl)phthalate, a derivative of phthalates, primarily targets the endocrine system . Phthalates are known to disrupt the endocrine system, affecting reproductive health and physical development . They interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .
Mode of Action
This compound interacts with its targets through a process of free radical bromination, nucleophilic substitution, and oxidation . This compound can induce changes in the endocrine system by interacting with hormone synthesis, transport, and metabolism .
Biochemical Pathways
This compound affects various biochemical pathways. It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders . The compound is reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the disruption of the endocrine system . This disruption can lead to various neurological disorders, including attention-deficit/hyperactivity disorder and autism spectrum disorder .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of reaction can vary due to differences in electronegativity . Furthermore, the compound’s environmental fate, transport, and degradation can be significantly impacted by its physical and chemical attributes .
Safety and Hazards
Phthalates, including Dimethyl 3-(bromomethyl)phthalate, are known to be harmful to human health. They can cause reproductive disorders and are particularly harmful to children. Safety measures include avoiding contact with skin and eyes, not breathing in mist/vapors/spray, and ensuring adequate ventilation .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 3-(bromomethyl)phthalate can be synthesized through the bromination of dimethyl phthalate. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3-(bromomethyl)phthalate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the bromomethyl group can yield methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include phthalic acid derivatives.
Reduction: Products include methyl-substituted phthalates.
Comparison with Similar Compounds
Dimethyl phthalate: Lacks the bromomethyl group and is less reactive.
Diethyl phthalate: Similar structure but with ethyl groups instead of methyl groups.
Dibutyl phthalate: Contains butyl groups, making it more hydrophobic and less reactive.
Uniqueness: Dimethyl 3-(bromomethyl)phthalate is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to other phthalate esters. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
dimethyl 3-(bromomethyl)benzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-10(13)8-5-3-4-7(6-12)9(8)11(14)16-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVKACMYFGVPAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1C(=O)OC)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301334427 | |
Record name | Dimethyl 3-(bromomethyl)phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301334427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24129-04-2 | |
Record name | Dimethyl 3-(bromomethyl)phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301334427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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